molecular formula C29H30N4S B12627674 N,N'-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea CAS No. 917764-17-1

N,N'-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea

Cat. No.: B12627674
CAS No.: 917764-17-1
M. Wt: 466.6 g/mol
InChI Key: VJQPGTLRPBBATI-UHFFFAOYSA-N
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Description

N,N’-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea is a chemical compound known for its unique structure and properties It consists of two 4-methylanilino groups connected by a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea typically involves the reaction of 4-methylaniline with formaldehyde to form a bis(4-methylanilino)methane intermediate. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction is usually carried out in an aqueous medium, and the conditions are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of N,N’-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The scalability of the synthesis makes it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N,N’-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea is unique due to its specific combination of 4-methylanilino groups and thiourea linkage. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

917764-17-1

Molecular Formula

C29H30N4S

Molecular Weight

466.6 g/mol

IUPAC Name

1,3-bis[4-[(4-methylanilino)methyl]phenyl]thiourea

InChI

InChI=1S/C29H30N4S/c1-21-3-11-25(12-4-21)30-19-23-7-15-27(16-8-23)32-29(34)33-28-17-9-24(10-18-28)20-31-26-13-5-22(2)6-14-26/h3-18,30-31H,19-20H2,1-2H3,(H2,32,33,34)

InChI Key

VJQPGTLRPBBATI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)CNC4=CC=C(C=C4)C

Origin of Product

United States

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